1,2,3-Trimethyl (1E)-prop-1-ene-1,2,3-tricarboxylate is an organic compound with the molecular formula and a molecular weight of approximately 216.19 g/mol. It is also known by several other names, including trimethyl aconitate and 1,2,3-propenetricarboxylic acid trimethyl ester. The compound features a propene backbone with three carboxylate groups esterified by methyl groups at positions 1, 2, and 3. Its structure contributes to its unique chemical properties and potential applications in various fields.
The primary reactions involving 1,2,3-Trimethyl (1E)-prop-1-ene-1,2,3-tricarboxylate include:
These reactions highlight the compound's versatility in organic synthesis and its potential as a precursor for more complex molecules.
While specific biological activities of 1,2,3-Trimethyl (1E)-prop-1-ene-1,2,3-tricarboxylate are not extensively documented, compounds with similar structures often exhibit various biological properties. For instance:
Further research is needed to elucidate any specific biological activities associated with this compound.
Synthesis of 1,2,3-Trimethyl (1E)-prop-1-ene-1,2,3-tricarboxylate can be achieved through several methods:
These methods provide synthetic pathways for producing this compound in laboratory settings.
1,2,3-Trimethyl (1E)-prop-1-ene-1,2,3-tricarboxylate has potential applications in various fields:
These applications underscore its importance in both industrial and research contexts.
Several compounds share structural similarities with 1,2,3-Trimethyl (1E)-prop-1-ene-1,2,3-tricarboxylate. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Trimethyl aconitate | Similar structure; used as a precursor | |
| Triethyl (E)-prop-1-ene-1,2,3-tricarboxylate | Larger ethyl groups; different ester properties | |
| Tributyl prop-1-ene-1,2,3-tricarboxylate | Larger butyl groups; increased hydrophobicity | |
| Dimethyl maleate | Different ester structure; used in polymer synthesis |
The uniqueness of 1,2,3-Trimethyl (1E)-prop-1-ene-1,2,3-tricarboxylate lies in its specific arrangement of methyl groups on the propene backbone and its tricarboxylic structure. This configuration may confer distinct chemical reactivity and biological properties compared to its analogs.